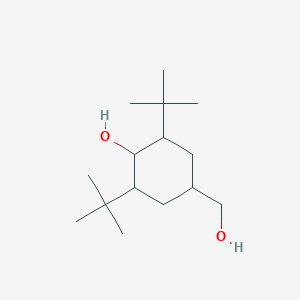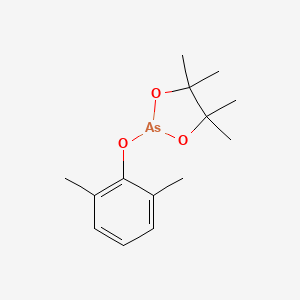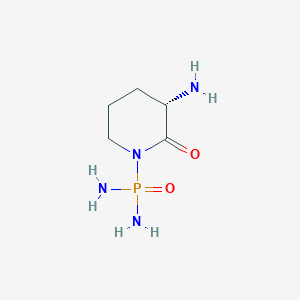
Benzenamine, 2,6-dibromo-N,N-bis(4,4-diphenyl-3-butenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenamine, 2,6-dibromo-N,N-bis(4,4-diphenyl-3-butenyl)- is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of two bromine atoms attached to the benzene ring and two N,N-bis(4,4-diphenyl-3-butenyl) groups. Its unique structure makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2,6-dibromo-N,N-bis(4,4-diphenyl-3-butenyl)- typically involves multiple steps. One common method starts with the bromination of benzenamine to introduce the bromine atoms at the 2 and 6 positions. This is followed by a reaction with 4,4-diphenyl-3-butenyl chloride in the presence of a base to form the final product. The reaction conditions often include the use of solvents like chloroform or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Benzenamine, 2,6-dibromo-N,N-bis(4,4-diphenyl-3-butenyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenamine derivatives depending on the nucleophile used.
科学的研究の応用
Benzenamine, 2,6-dibromo-N,N-bis(4,4-diphenyl-3-butenyl)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Benzenamine, 2,6-dibromo-N,N-bis(4,4-diphenyl-3-butenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signaling pathways.
類似化合物との比較
Similar Compounds
Benzenamine, 2,6-dibromo-: Lacks the N,N-bis(4,4-diphenyl-3-butenyl) groups.
Benzenamine, 4,4’-dibromo-: Bromine atoms are positioned differently on the benzene ring.
N,N-bis(4,4-diphenyl-3-butenyl)-benzenamine: Lacks the bromine atoms.
Uniqueness
Benzenamine, 2,6-dibromo-N,N-bis(4,4-diphenyl-3-butenyl)- is unique due to the presence of both bromine atoms and the N,N-bis(4,4-diphenyl-3-butenyl) groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not be suitable for.
特性
CAS番号 |
649559-72-8 |
|---|---|
分子式 |
C38H33Br2N |
分子量 |
663.5 g/mol |
IUPAC名 |
2,6-dibromo-N,N-bis(4,4-diphenylbut-3-enyl)aniline |
InChI |
InChI=1S/C38H33Br2N/c39-36-26-13-27-37(40)38(36)41(28-14-24-34(30-16-5-1-6-17-30)31-18-7-2-8-19-31)29-15-25-35(32-20-9-3-10-21-32)33-22-11-4-12-23-33/h1-13,16-27H,14-15,28-29H2 |
InChIキー |
OSPWCHLSLJBISE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=CCCN(CCC=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(C=CC=C4Br)Br)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}ethoxy)-4-(octyloxy)benzene](/img/structure/B12590155.png)


![2-Hexyl-1-[(4-methoxyphenyl)sulfanyl]-4-methylbenzene](/img/structure/B12590167.png)



![4,7-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline](/img/structure/B12590187.png)

![Spiro[4.14]nonadeca-1,3-diene-1-carbonitrile, 2-amino-3-methyl-](/img/structure/B12590218.png)
![3-[Imino(phenyl)methyl]phenol](/img/structure/B12590220.png)

![2,3-Bis{2-[2-(2,2-diphenylethenyl)phenyl]ethenyl}anthracene](/img/structure/B12590237.png)
